molecular formula C20H25N3O6S B2839594 N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251595-20-6

N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2839594
CAS No.: 1251595-20-6
M. Wt: 435.5
InChI Key: HHPXPMXAEGIWOJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a piperidin-1-ylsulfonyl group, and a pyridin-1(2H)-yl group

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-28-16-9-8-15(13-17(16)29-2)21-19(24)14-22-10-6-7-18(20(22)25)30(26,27)23-11-4-3-5-12-23/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPXPMXAEGIWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of a phenol derivative.

    Synthesis of the piperidin-1-ylsulfonyl intermediate: This step involves the sulfonylation of piperidine.

    Coupling of intermediates: The final step involves coupling the 3,4-dimethoxyphenyl and piperidin-1-ylsulfonyl intermediates with a pyridin-1(2H)-yl acetamide derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-yl)pyridin-1(2H)-yl)acetamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide: Contains a morpholine ring instead of piperidine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the piperidin-1-ylsulfonyl group in N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide distinguishes it from similar compounds, potentially enhancing its stability and specificity in biological systems.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, also known by its CAS number 1251595-20-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C20_{20}H25_{25}N3_{3}O6_{6}S
  • Molecular Weight : 435.5 g/mol

The compound features a complex structure with a piperidine ring and a pyridine moiety, which are often associated with various biological activities.

PropertyValue
CAS Number1251595-20-6
Molecular FormulaC20_{20}H25_{25}N3_{3}O6_{6}S
Molecular Weight435.5 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds in the same class. For instance, derivatives of thiazol-4-one and pyrazole have shown significant activity against various pathogens. While specific data on this compound is limited, it is hypothesized that the presence of the piperidine and pyridine rings may impart similar antimicrobial properties.

The proposed mechanism involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. Compounds with similar structures have been shown to disrupt biofilm formation and exhibit bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus .

Cytotoxicity and Antitumor Activity

There is emerging evidence suggesting that compounds with similar functionalities may exhibit cytotoxic effects against cancer cell lines. For instance, certain thiazole-bearing molecules have demonstrated growth inhibition in various cancer cell lines, indicating a potential for antitumor activity .

Study 1: Antimicrobial Evaluation

A study conducted on related compounds highlighted their effectiveness in inhibiting biofilm formation and reducing pathogen viability. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying degrees of effectiveness among different derivatives .

Study 2: Cytotoxicity Assessment

In vitro studies on structurally related compounds have reported significant cytotoxic effects against specific cancer cell lines. For example, certain derivatives demonstrated IC50_{50} values in the low micromolar range, suggesting potent antitumor activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3,4-dimethoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as sulfonylated pyridinone derivatives. Key steps include:

  • Sulfonylation : Piperidine-1-sulfonyl chloride is reacted with 3-hydroxypyridin-2(1H)-one under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .
  • Acetamide coupling : The sulfonylated pyridinone intermediate is coupled with 3,4-dimethoxyphenylacetamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dimethyl sulfoxide (DMSO) at room temperature .
  • Optimization : Reaction yields improve with temperature control (25–40°C) and inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are used to confirm substitution patterns (e.g., methoxy groups at 3,4-positions, piperidinyl sulfonyl integration) .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode validates the molecular ion peak (e.g., [M+H]⁺) .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) functional groups .

Q. What are the solubility and stability profiles of the compound under standard laboratory conditions?

  • Methodology :

  • Solubility : Tested in polar aprotic solvents (DMSO, acetonitrile) and aqueous buffers (pH 4–9). The compound shows moderate solubility in DMSO (>10 mM) but limited solubility in water (<0.1 mM) due to its hydrophobic aryl and piperidinyl groups .
  • Stability : Assessed via accelerated degradation studies (40°C, 75% relative humidity for 14 days). The compound is stable in solid form but degrades in aqueous solutions (hydrolysis of the acetamide bond at pH >8) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what mechanistic hypotheses exist for its activity?

  • Methodology :

  • Enzyme inhibition assays : Tested against kinases (e.g., PI3K, MAPK) and sulfotransferases due to the sulfonyl group’s potential to mimic ATP’s phosphate moiety. IC₅₀ values are determined using fluorogenic substrates .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding to the ATP-binding pocket of kinases via hydrogen bonding (pyridinone carbonyl to Lys residue) and hydrophobic interactions (piperidinyl and methoxyphenyl groups) .
  • Contradictions : Discrepancies in activity between in vitro and cell-based assays suggest off-target effects or metabolic instability .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-response validation : Re-test activity across a broader concentration range (e.g., 0.1–100 µM) to rule out assay-specific artifacts .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with bioactivity .
  • Orthogonal assays : Compare results from fluorescence-based assays with radiometric or calorimetric methods to confirm target engagement .

Q. How can the compound’s selectivity for specific enzyme isoforms be improved?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated aryl groups) to enhance isoform specificity .
  • Crystallography : Resolve X-ray structures of the compound bound to off-target isoforms (e.g., PDB deposition) to guide rational design .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interactions (e.g., sulfonyl group orientation) for isoform discrimination .

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